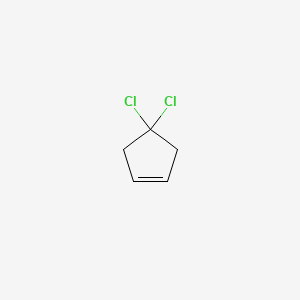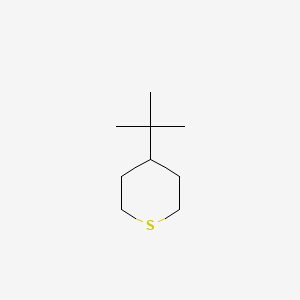![molecular formula C10H9ClN2O2 B14744502 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the pyridine ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By binding to the active site of these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- inhibits their activity, leading to reduced tumor growth and metastasis .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-acetic acid: Similar structure but lacks the chloro and methyl groups.
1H-Pyrrolo[2,3-b]pyridine-6-amine: Contains an amino group instead of a chloro group.
Uniqueness
The presence of both chloro and methyl groups in 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- enhances its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for more specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
2-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-2-7(11)13-10-9(5)6(4-12-10)3-8(14)15/h2,4H,3H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
WKJVMQFRKWNQFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=CN2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)




